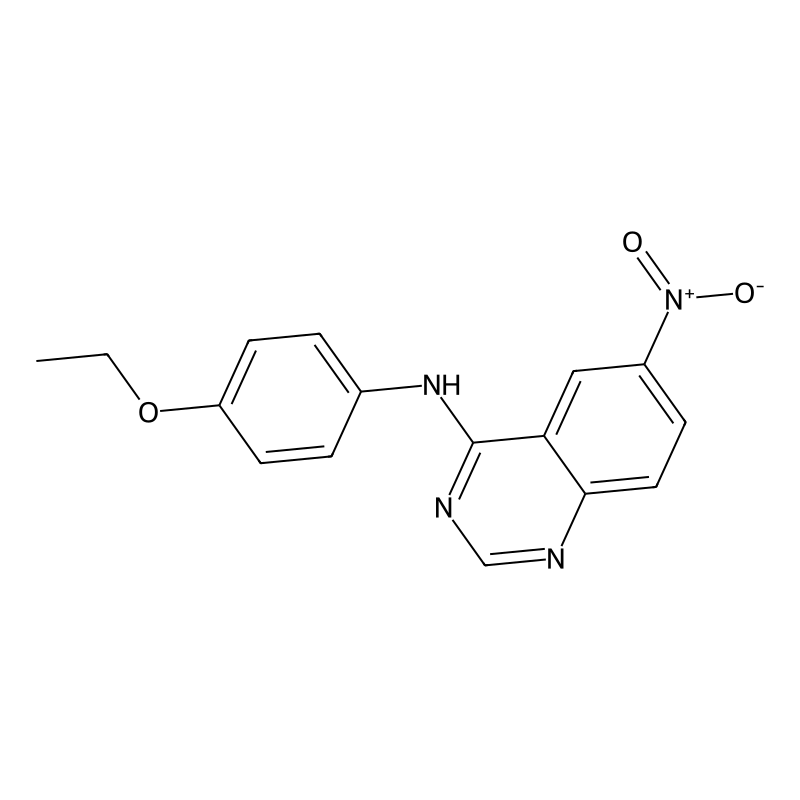

N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Anticancer Activity: The quinazoline core structure is present in several clinically used anticancer drugs like Erlotinib and Gefitinib []. The nitro group and the ethoxyphenyl moiety on N-(4-ethoxyphenyl)-6-nitro-4-quinazolinamine might contribute to potential antiproliferative activity. In-vitro and in-vivo studies are necessary to determine its efficacy against cancer cell lines.

- Kinase Inhibition: Many quinazoline derivatives have been shown to inhibit kinases, enzymes involved in various cellular processes. The presence of the nitro group suggests a potential for N-(4-ethoxyphenyl)-6-nitro-4-quinazolinamine to interact with specific kinase binding sites. Kinase inhibition assays would be needed to investigate this possibility.

N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine is a chemical compound characterized by its unique structure, which consists of a quinazoline core substituted with an ethoxy group and a nitro group. The molecular formula for this compound is , and its molecular weight is approximately 286.29 g/mol. The presence of the nitro group at the 6-position and the ethoxyphenyl group at the nitrogen atom significantly influences its chemical properties and biological activities.

- Electrophilic Aromatic Substitution: The ethoxy group can direct electrophiles to the ortho or para positions on the aromatic ring.

- Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, potentially altering the compound's biological activity.

- Nucleophilic Substitution: The quinazoline nitrogen can act as a nucleophile in reactions with electrophiles.

These reactions are essential for modifying the compound to enhance its efficacy in biological applications.

N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine exhibits significant biological activities, particularly as an anticancer agent. Research indicates that quinazoline derivatives, including this compound, can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation and survival pathways. The nitro group is often associated with enhanced biological activity due to its ability to participate in redox reactions within cellular environments.

The synthesis of N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine typically involves several steps:

- Formation of the Quinazoline Core: This can be achieved through condensation reactions involving anthranilic acid and appropriate aldehydes or ketones.

- Introduction of the Nitro Group: Nitration of the quinazoline derivative can be performed using nitric acid in an acidic medium.

- Ethoxylation: The introduction of the ethoxy group can be accomplished through nucleophilic substitution reactions using ethyl iodide or similar ethylating agents on a suitable precursor.

Microwave-assisted synthesis techniques have also been explored to enhance yields and reduce reaction times for these types of compounds .

N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine has potential applications in:

- Pharmaceuticals: As a lead compound for developing new anticancer drugs due to its ability to induce apoptosis in cancer cells.

- Biochemical Research: As a tool for studying kinase inhibition and related cellular pathways.

The compound's unique structure makes it a candidate for further modifications aimed at improving efficacy and reducing side effects.

Studies on N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine have focused on its interactions with various biological targets, particularly kinases involved in cancer progression. Interaction studies often utilize techniques such as:

- Molecular Docking: To predict binding affinities and orientations with target proteins.

- Cell Viability Assays: To assess the compound's effectiveness against different cancer cell lines.

These studies help elucidate the mechanism of action and guide further development of derivatives with improved properties.

Several compounds share structural similarities with N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine, including:

- N-(4-fluorophenyl)-6-nitroquinazolin-4-amine

- N-(3-chlorophenyl)-6-nitroquinazolin-4-amine

- N-(2-methylphenyl)-6-nitroquinazolin-4-amine

Comparison TableCompound Name Unique Features N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine Ethoxy substitution enhances solubility N-(4-fluorophenyl)-6-nitroquinazolin-4-amine Fluorine may enhance binding affinity N-(3-chlorophenyl)-6-nitroquinazolin-4-amine Chlorine substitution affects electronic properties N-(2-methylphenyl)-6-nitroquinazolin-4-amine Methyl group may influence steric hindrance

| Compound Name | Unique Features |

|---|---|

| N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine | Ethoxy substitution enhances solubility |

| N-(4-fluorophenyl)-6-nitroquinazolin-4-amine | Fluorine may enhance binding affinity |

| N-(3-chlorophenyl)-6-nitroquinazolin-4-amine | Chlorine substitution affects electronic properties |

| N-(2-methylphenyl)-6-nitroquinazolin-4-amine | Methyl group may influence steric hindrance |

The uniqueness of N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine lies in its ethoxy substitution, which may enhance solubility and bioavailability compared to other derivatives, thus making it a promising candidate for drug development.

The exploration of quinazoline derivatives began in the 19th century with the pioneering work of Peter Griess, who synthesized the first quinazoline-related compound, 2-cyano-3,4-dihydro-4-oxoquinazoline, in 1869. This marked the inception of quinazoline chemistry, though the parent heterocycle itself remained elusive until 1895, when August Bischler and Lang achieved its synthesis via decarboxylation of quinazoline-2-carboxylic acid. Siegmund Gabriel further refined the synthesis in 1903 using o-nitrobenzylamine, establishing foundational methods that enabled systematic studies of quinazoline reactivity.

Early investigations revealed quinazoline’s susceptibility to hydrolysis and electrophilic substitution, with the pyrimidine ring’s electron-deficient nature dictating regioselective modifications. By the mid-20th century, researchers recognized the pharmacological potential of substituted quinazolines, particularly those with nitro, amino, or alkoxy groups, which enhanced bioactivity and target specificity. The introduction of nitro groups at strategic positions, such as the 6-position of the quinazoline core, emerged as a critical strategy for optimizing drug-like properties, including solubility and receptor affinity.

Significance in Medicinal Chemistry

Quinazoline derivatives occupy a central role in medicinal chemistry due to their structural adaptability and diverse biological activities. The scaffold’s planar geometry and aromaticity facilitate interactions with enzymatic active sites, particularly kinases and DNA topoisomerases. Nitro-substituted quinazolines, such as N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine, exhibit enhanced electronic properties due to the electron-withdrawing nitro group, which stabilizes charge-transfer complexes and modulates pharmacokinetic profiles.

Key pharmacological applications of nitroquinazolines include:

- Anticancer activity: Nitro groups enhance intercalation with DNA, disrupting replication in tumor cells.

- Antimicrobial effects: Nitro-substituted derivatives demonstrate efficacy against Mycobacterium tuberculosis and malaria parasites.

- Kinase inhibition: The nitro moiety improves binding affinity for epidermal growth factor receptor (EGFR) tyrosine kinases, a target in oncology.

The ethoxy phenyl substituent in N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine further augments lipophilicity, potentially enhancing blood-brain barrier penetration for central nervous system targets.

Evolution of Research on 6-Nitroquinazolin-4-Amine Derivatives

The strategic incorporation of nitro groups at the 6-position of quinazolin-4-amine derivatives has been a focal point of synthetic and pharmacological research. Early methods, such as the Niementowski synthesis, involved condensing anthranilic acid derivatives with formamide to yield 4-oxoquinazolines, which were subsequently nitrated. Modern approaches employ Ullmann coupling and microwave-assisted reactions to achieve regioselective nitration and functionalization.

Table 1: Synthetic Methods for 6-Nitroquinazolin-4-Amine Derivatives

| Method | Starting Materials | Conditions | Key Features |

|---|---|---|---|

| Niementowski Synthesis | Anthranilic acid, formamide | 125–130°C, 4–6 hours | Yields 4-oxo intermediates |

| Ullmann Coupling | o-Iodobenzaldehydes, amidines | Cu catalysis, 80°C | Regioselective arylation |

| Microwave-Assisted Condensation | 3-Hydrazinoquinoxalin-2(1H)-one, ketones | Microwave, 10–15 minutes | High yields, reduced time |

The nitro group’s electron-withdrawing effects also facilitate further chemical modifications, such as reduction to amino derivatives or coordination with metal ions for catalytic applications. For instance, cobalt complexes of nitroquinazoline ligands exhibit enhanced stability and bioactivity, underscoring the versatility of this scaffold.

N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine belongs to the 4-anilinoquinazoline family, characterized by a quinazoline core substituted with an aniline derivative at the 4-position. The quinazoline scaffold consists of a fused benzene and pyrimidine ring system, while the aniline moiety introduces a phenyl group linked via an amine at position 4 [1]. In this compound, the aniline group is further modified with a para-ethoxy substituent (–OCH₂CH₃), and the quinazoline core features a nitro group (–NO₂) at position 6 (Figure 1).

The 4-anilinoquinazoline framework is a well-established pharmacophore in medicinal chemistry, particularly in oncology. The ethoxy group enhances electron density on the phenyl ring through its electron-donating nature, potentially influencing binding interactions with biological targets such as kinase enzymes [2]. The nitro group at position 6 introduces strong electron-withdrawing effects, which may modulate the compound’s reactivity and electronic profile compared to unsubstituted analogs [3].

Structural Comparison with Related Quinazoline Derivatives

Quinazoline derivatives exhibit diverse biological activities depending on substituent patterns. Table 1 compares N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine with structurally related compounds:

| Compound Name | Substituents (Position) | Key Structural Features | Biological Relevance |

|---|---|---|---|

| N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine | 4: 4-ethoxyphenyl; 6: NO₂ | Electron-rich phenyl, nitro group | Kinase inhibition (hypothesized) [2] |

| N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine [3] | 4: 3-chloro-4-fluorophenyl; 6: NO₂; 7: SCH₂(4-MeOPh) | Halogenated phenyl, thioether linkage | Anticancer candidate |

| 6-{[2-(diethylamino)ethyl]thio}-3-(4-methoxyphenyl)-2H- [4] [2]triazino[2,3-c]quinazolin-2-one [2] | 6: SCH₂CH₂N(Et)₂; 3: 4-MeOPh | Thioalkylamine, triazino-quinazoline | Colon cancer selectivity |

| 4-Anilinoquinazoline [1] | 4: Phenyl | Unsubstituted aniline | Parent scaffold for SAR studies |

Key observations:

- Position 4 Modifications: Substituting the phenyl group with electron-donating (e.g., ethoxy) or withdrawing (e.g., chloro, fluoro) groups alters target affinity. The ethoxy group in N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine may improve solubility compared to halogenated analogs [3] [1].

- Position 6 Functionalization: Nitro groups enhance electrophilicity, potentially facilitating interactions with nucleophilic residues in enzyme active sites. This contrasts with thioether or aminoethyl substituents, which introduce steric bulk or basicity [2].

- Heterocyclic Extensions: Fusion with triazine rings (e.g., triazinoquinazolines) or thioether linkages expands π-π stacking and hydrogen-bonding capabilities, critical for binding kinase ATP pockets [2].

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinazoline derivatives is highly sensitive to substituent effects. For N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine, the following SAR trends are hypothesized based on structural analogs:

Role of the 4-Ethoxyphenyl Group

- Electron-Donating Effects: The ethoxy group increases electron density on the phenyl ring, potentially enhancing interactions with hydrophobic regions of target proteins. This contrasts with nitro or halogen substituents, which reduce electron density [3] [1].

- Steric Considerations: The ethoxy group’s moderate size balances steric hindrance and binding affinity, unlike bulkier groups (e.g., thioalkylamines), which may limit access to active sites [2].

Impact of the 6-Nitro Substituent

- Electronic Modulation: The nitro group withdraws electrons from the quinazoline core, increasing electrophilicity at position 6. This may facilitate covalent interactions or hydrogen bonding with catalytic lysine or aspartate residues in kinases [3] [2].

- Comparison to Other Groups: In derivatives with amino or thioether groups at position 6, basicity or flexibility is enhanced, altering binding kinetics. For example, 6-amino derivatives exhibit improved solubility but reduced electrophilicity [2].

Synergistic Effects of Combined Substituents

- The combination of a 4-ethoxyphenyl group and 6-nitro substituent creates a dual electronic profile: electron-rich at position 4 and electron-deficient at position 6. This polarity gradient may optimize interactions with both hydrophobic and polar regions of biological targets [3] [2].

- In contrast, analogs with uniformly electron-withdrawing groups (e.g., 6-nitro-4-chlorophenyl) show reduced activity due to excessive electrophilicity or poor solubility [3].

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution represents the most widely utilized and fundamental approach for synthesizing N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine. This methodology exploits the electron-withdrawing properties of the nitro group at the 6-position of the quinazoline ring, which significantly activates the aromatic system toward nucleophilic attack [1].

The mechanism of SNAr reactions in quinazoline synthesis involves a two-step process. The first step constitutes the rate-determining nucleophilic attack by the amine on the electron-deficient aromatic ring, generating a negatively charged intermediate known as the Meisenheimer complex. This intermediate is stabilized by electron-withdrawing groups such as the nitro substituent, which can delocalize the negative charge through resonance [1]. The second step involves the elimination of the leaving group, typically a halide or other suitable departing group, to restore aromaticity and complete the substitution reaction.

The synthetic route typically commences with 4-chloro-6-nitroquinazoline or 4-fluoro-6-nitroquinazoline as the starting material. These compounds undergo nucleophilic substitution with 4-ethoxyaniline under controlled conditions. The reaction parameters significantly influence the outcome, with temperature, solvent choice, and reaction time being critical factors [2] [3]. Common solvents include dimethylformamide, dimethylsulfoxide, and alcoholic media, with reaction temperatures typically ranging from 80°C to 150°C [4] [5].

Recent investigations have demonstrated that fluorine can serve as an exceptional leaving group in SNAr reactions involving quinazoline derivatives. The electronegativity of fluorine enhances the electrophilicity of the aromatic carbon, while the carbon-fluorine bond cleavage is not rate-limiting, making fluoroquinazolines particularly reactive substrates [1]. This observation has led to the development of optimized synthetic protocols employing 4-fluoro-6-nitroquinazoline as the preferred starting material.

The regioselectivity of SNAr reactions in quinazoline systems is governed by the electronic properties of the ring system. The nitro group at the 6-position provides optimal activation for nucleophilic attack at the 4-position, ensuring high regioselectivity. The substitution pattern, particularly the ortho and para relationships between the nitro group and the reaction site, significantly influences the reaction rate. Studies have shown that para-nitro substitution results in reaction rates that are orders of magnitude faster than meta-substitution patterns [1].

Optimization studies have revealed that the choice of base can dramatically affect both yield and reaction time. Potassium carbonate, cesium carbonate, and sodium hydride have been successfully employed as bases, with cesium carbonate often providing superior results due to its ability to generate more reactive nucleophiles [4] [5]. The use of phase-transfer catalysts has also been explored to enhance reaction rates and improve yields under milder conditions.

Modern Synthesis Techniques

Contemporary synthetic approaches to N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine have embraced advanced methodologies that offer improved efficiency, selectivity, and environmental compatibility. These modern techniques represent significant departures from traditional batch processes and incorporate cutting-edge technologies to address the limitations of conventional synthetic methods.

Microwave-assisted synthesis has emerged as a transformative technology in quinazoline chemistry, offering dramatic reductions in reaction times while maintaining or improving yields [6] [7]. The unique heating mechanism of microwave irradiation provides rapid and uniform heating throughout the reaction mixture, eliminating the temperature gradients associated with conventional heating methods. This technology has been successfully applied to the synthesis of nitroquinazoline derivatives, with reaction times reduced from hours to minutes [8] [6].

The application of microwave irradiation to quinazoline synthesis typically involves the use of polar solvents that efficiently absorb microwave energy. Dimethylformamide, dimethylsulfoxide, and alcoholic solvents are commonly employed, with the dielectric properties of these solvents contributing to efficient energy transfer [6]. Studies have demonstrated that microwave-assisted synthesis can achieve yields of 80-95% in reaction times of 0.1-0.5 hours, compared to 75-85% yields in 2-8 hours using conventional heating methods [7].

Continuous flow chemistry represents another revolutionary approach that has gained significant traction in pharmaceutical synthesis. This methodology offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to rapidly scale from laboratory to production quantities [9] [10]. Flow chemistry is particularly advantageous for reactions involving hazardous intermediates or highly exothermic processes, as the small reaction volumes and continuous operation minimize safety risks.

The implementation of continuous flow synthesis for quinazoline derivatives typically involves the use of microreactors with precise temperature control and residence time management. These systems can achieve excellent yields (85-99%) with reaction times reduced to minutes or even seconds [9]. The technology has been successfully applied to the synthesis of various quinazoline derivatives, including complex pharmaceutical intermediates, demonstrating its versatility and reliability for industrial applications.

Electrochemical synthesis has emerged as a sustainable alternative that utilizes electrical energy to drive chemical transformations. This approach offers several advantages, including the elimination of stoichiometric oxidants or reductants, precise control over reaction selectivity, and the ability to generate reactive intermediates under mild conditions [11] [12]. Electrochemical methods have been successfully applied to the synthesis of quinazoline derivatives, with particular emphasis on the reduction of nitro groups to amines and the formation of nitrogen-containing heterocycles.

The electrochemical approach to quinazoline synthesis typically employs carbon-based electrodes, which are sustainable, widely available, and avoid the introduction of metal impurities that can be problematic in pharmaceutical applications [11]. Studies have demonstrated that electrochemical synthesis can achieve yields of 70-92% under mild conditions, with the added benefit of being easily scalable from laboratory to industrial production.

Photochemical synthesis represents an emerging area of interest, offering the potential for highly selective transformations under mild conditions. The use of visible light and light-emitting diodes has enabled the development of efficient photochemical processes for the synthesis of nitrogen-containing heterocycles [13]. While still in the early stages of development for quinazoline synthesis, photochemical methods show promise for specific transformations, particularly those involving the formation of carbon-nitrogen bonds.

Alternative Synthetic Routes

Beyond the traditional SNAr approach, several alternative synthetic strategies have been developed to access N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine and related compounds. These routes often provide complementary approaches that can be advantageous under specific circumstances or when particular substitution patterns are desired.

The construction of the quinazoline ring system through cyclization reactions represents a fundamental alternative approach. This strategy typically involves the formation of the heterocyclic core from linear precursors, rather than modification of pre-existing quinazoline substrates. One prominent method involves the cyclization of 2-aminobenzamide derivatives with appropriate carbonyl compounds or their equivalents [8] [14].

The Dimroth rearrangement has been successfully employed as an alternative route to quinazoline derivatives. This process involves the thermal or acid-catalyzed rearrangement of pyrimidine intermediates to form the corresponding quinazoline products [15]. The reaction typically proceeds through the formation of an intermediate iminopyrimidine, which undergoes ring-opening and reclosing to yield the desired quinazoline framework. This approach has been particularly valuable for the synthesis of 4-anilinoquinazolines, making it directly relevant to the target compound.

Multicomponent reactions (MCRs) have gained significant attention as efficient alternatives for quinazoline synthesis. These reactions allow the formation of complex molecules in a single operation from three or more readily available starting materials [8]. The advantages of MCRs include high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. Several MCR approaches have been developed for quinazoline synthesis, including reactions involving anthranilic acid derivatives, aldehydes, and amines.

The use of isatoic anhydride as a versatile building block has enabled the development of numerous alternative synthetic routes. Isatoic anhydride can serve as a source of both the anthranilic acid moiety and the carbonyl group required for quinazoline formation. Reactions involving isatoic anhydride, aldehydes, and amines have been successfully employed to generate quinazoline derivatives under various conditions, including microwave irradiation and ultrasonic activation [8].

Palladium-catalyzed coupling reactions have emerged as powerful alternatives for quinazoline synthesis, particularly for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions offer high selectivity and the ability to construct complex quinazoline derivatives that would be difficult to access through traditional methods [16]. Cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, have been successfully applied to quinazoline synthesis, enabling the introduction of various substituents at different positions of the ring system.

The development of cascade reactions that combine multiple transformations in a single operation has provided additional alternatives for quinazoline synthesis. These approaches typically involve the in-situ generation of reactive intermediates that undergo subsequent cyclization or coupling reactions to form the final quinazoline products [17]. Cascade reactions offer advantages in terms of step economy and the ability to construct complex molecular architectures from simple starting materials.

Solid-phase synthesis represents another alternative approach that has been explored for quinazoline derivatives. This methodology offers advantages in terms of purification and automation, making it particularly attractive for the synthesis of compound libraries [18] [19]. Various solid-phase strategies have been developed, including approaches that utilize polymer-supported reagents and traceless linkers to enable the efficient synthesis of quinazoline derivatives.

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in the synthesis of N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine represents a crucial advancement toward sustainable pharmaceutical manufacturing. Green chemistry approaches focus on reducing environmental impact while maintaining or improving synthetic efficiency through the application of twelve fundamental principles, including waste prevention, atom economy, and the use of renewable feedstocks [17] [20].

Solvent-free synthesis has emerged as a particularly attractive green chemistry approach for quinazoline synthesis. Traditional organic syntheses often require large volumes of organic solvents, which contribute significantly to waste generation and environmental impact. Solvent-free methods eliminate or dramatically reduce solvent consumption while often providing improved reaction rates and selectivity [21]. Studies have demonstrated that quinazoline derivatives can be synthesized under solvent-free conditions using various activation methods, including microwave irradiation, ultrasonic activation, and mechanochemical grinding.

The application of mechanochemical synthesis, involving solid-state reactions under mechanical force, has shown particular promise for quinazoline synthesis. This approach typically involves grinding reactants together in a ball mill or similar apparatus, with the mechanical energy providing the activation required for bond formation and breaking [8]. Mechanochemical synthesis offers several advantages, including the elimination of solvents, reduced reaction times, and the ability to control reaction selectivity through the application of different mechanical forces.

Water-mediated synthesis represents another important green chemistry approach that has been successfully applied to quinazoline synthesis. Water is an ideal solvent from an environmental perspective, being non-toxic, non-flammable, and readily available. However, the limited solubility of organic compounds in water has traditionally restricted its use in organic synthesis. Recent developments have overcome this limitation through the use of surfactants, phase-transfer catalysts, and specialized reaction conditions that enable efficient organic transformations in aqueous media [17] [20].

The development of metal-free synthetic methodologies has gained significant attention as a green chemistry approach. Traditional metal-catalyzed reactions often require the use of expensive and potentially toxic metal catalysts, which can be difficult to remove from the final product and contribute to waste generation. Metal-free approaches utilize organocatalysts, enzymatic catalysts, or uncatalyzed reactions to achieve the desired transformations [17]. Studies have demonstrated that quinazoline derivatives can be synthesized using metal-free conditions with yields comparable to or better than traditional metal-catalyzed methods.

Organocatalytic approaches have emerged as particularly attractive alternatives to metal-catalyzed reactions. These methods employ small organic molecules as catalysts, offering advantages in terms of cost, toxicity, and environmental impact. Various organocatalysts have been successfully applied to quinazoline synthesis, including proline derivatives, thioureas, and phosphoric acids [8]. The catalysts are typically recoverable and reusable, further enhancing the sustainability of the process.

The use of renewable feedstocks represents another important aspect of green chemistry in quinazoline synthesis. Traditional synthetic routes often rely on petrochemical-derived starting materials, which contribute to the depletion of finite resources and environmental pollution. The development of routes that utilize renewable starting materials, such as biomass-derived compounds, represents a significant step toward sustainable synthesis [20].

Biocatalytic approaches have shown increasing promise for quinazoline synthesis, utilizing enzymes or whole cells to catalyze specific transformations. These methods offer high selectivity, mild reaction conditions, and the ability to perform reactions that would be difficult or impossible using traditional chemical methods [22]. While still in the early stages of development for quinazoline synthesis, biocatalytic approaches represent a promising area for future development.

The implementation of continuous flow processes represents a significant advancement in green chemistry for quinazoline synthesis. Flow chemistry offers numerous environmental advantages, including reduced waste generation, improved energy efficiency, and enhanced safety [9]. The precise control over reaction parameters in flow systems enables the optimization of reaction conditions to minimize by-product formation and maximize atom economy.

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine presents numerous technical, economic, and regulatory challenges that must be carefully addressed to ensure successful commercialization. Industrial synthesis requires consideration of factors that are often secondary concerns in academic research, including cost optimization, safety protocols, environmental compliance, and quality assurance.

Economic feasibility represents the primary driver for industrial synthesis optimization. The cost structure of pharmaceutical manufacturing is dominated by raw material costs, energy consumption, labor requirements, and equipment amortization. Traditional batch processes for quinazoline synthesis often suffer from long reaction times, high solvent consumption, and the need for extensive purification procedures, all of which contribute to elevated production costs [23] [24]. Modern approaches, such as continuous flow synthesis and microwave-assisted reactions, offer the potential for significant cost reductions through improved efficiency and reduced processing times.

The scalability of synthetic routes represents a critical consideration that often determines the viability of industrial implementation. Many synthetic methodologies that perform well at laboratory scale encounter significant challenges when scaled to industrial quantities. Heat transfer limitations, mass transfer constraints, and safety considerations become increasingly important as reaction volumes increase [23]. Continuous flow chemistry has emerged as a particularly attractive solution to scalability challenges, offering the ability to maintain laboratory-optimized conditions while achieving industrial throughput through numbering-up rather than scaling-up approaches [9] [10].

Safety considerations assume paramount importance in industrial synthesis, particularly for reactions involving hazardous materials or extreme conditions. The synthesis of nitroquinazoline derivatives involves the handling of potentially explosive nitro compounds and reactive intermediates that require specialized safety protocols [9]. Traditional batch processes often involve the accumulation of hazardous intermediates in large quantities, presenting significant safety risks. Continuous flow processes offer inherent safety advantages through the minimization of hazardous material inventory and the ability to precisely control reaction conditions.

Equipment requirements for industrial synthesis must balance performance capabilities with economic constraints. The choice between batch and continuous processing technologies depends on factors including production volume, product complexity, and capital investment constraints. Batch reactors remain the dominant technology for pharmaceutical manufacturing due to their flexibility and established regulatory acceptance, but continuous flow systems are gaining increasing adoption for specific applications where their advantages are particularly pronounced [23].

Quality control and regulatory compliance represent additional challenges that must be addressed in industrial synthesis. Pharmaceutical manufacturing is subject to stringent regulatory requirements that mandate consistent product quality and comprehensive documentation of manufacturing processes. The implementation of Process Analytical Technology (PAT) enables real-time monitoring and control of critical quality attributes, facilitating the maintenance of consistent product quality while reducing the need for extensive end-product testing [10].

The environmental impact of industrial synthesis has become an increasingly important consideration, driven by both regulatory requirements and corporate sustainability initiatives. The pharmaceutical industry is under increasing pressure to reduce waste generation, minimize energy consumption, and eliminate the use of hazardous solvents and reagents. Green chemistry approaches, including solvent-free synthesis and the use of renewable feedstocks, are becoming increasingly important in industrial process development [20].

Supply chain considerations play a crucial role in industrial synthesis planning. The availability and cost of raw materials can significantly impact the economics of pharmaceutical manufacturing. The development of synthetic routes that utilize readily available and cost-effective starting materials is essential for commercial viability. Additionally, the reliability of supply chains becomes increasingly important as production volumes increase [24].

Intellectual property considerations can significantly influence the choice of synthetic routes for industrial implementation. The use of patented synthetic methodologies may require licensing agreements or the development of alternative approaches to avoid infringement. The development of novel synthetic routes can also provide competitive advantages and opportunities for patent protection.

The integration of advanced manufacturing technologies, such as automated synthesis platforms and artificial intelligence-guided process optimization, represents an emerging trend in industrial synthesis. These technologies offer the potential for improved efficiency, reduced labor requirements, and enhanced quality control. However, their implementation requires significant capital investment and specialized expertise [25].

Risk management strategies are essential for industrial synthesis, encompassing both technical and business risks. Technical risks include the potential for unexpected side reactions, equipment failures, and quality issues. Business risks include market volatility, regulatory changes, and competitive pressures. The development of robust risk management strategies, including contingency planning and diversification of synthetic approaches, is essential for successful industrial implementation.